molecular formula C10H16O3 B14355912 4-Methylpent-1-en-3-yl 3-oxobutanoate CAS No. 91650-14-5

4-Methylpent-1-en-3-yl 3-oxobutanoate

Katalognummer: B14355912
CAS-Nummer: 91650-14-5
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: BBVXLWUIRNDEEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylpent-1-en-3-yl 3-oxobutanoate is an organic compound with the molecular formula C10H16O3 It is a derivative of butanoic acid and features both an ester and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpent-1-en-3-yl 3-oxobutanoate typically involves the esterification of 4-methylpent-1-en-3-ol with 3-oxobutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylpent-1-en-3-yl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: 4-Methylpent-1-en-3-yl 3-oxobutanoic acid.

    Reduction: 4-Methylpent-1-en-3-yl 3-hydroxybutanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methylpent-1-en-3-yl 3-oxobutanoate has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4-Methylpent-1-en-3-yl 3-oxobutanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to produce a specific product. The molecular targets and pathways involved can vary widely depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methylpent-1-en-3-yl 3-oxobutanoate is unique due to its combination of ester and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

91650-14-5

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

4-methylpent-1-en-3-yl 3-oxobutanoate

InChI

InChI=1S/C10H16O3/c1-5-9(7(2)3)13-10(12)6-8(4)11/h5,7,9H,1,6H2,2-4H3

InChI-Schlüssel

BBVXLWUIRNDEEA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C=C)OC(=O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.